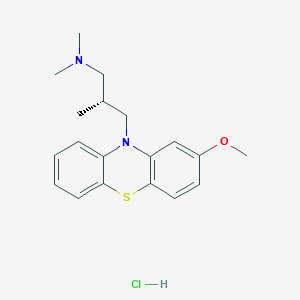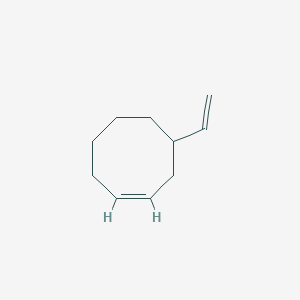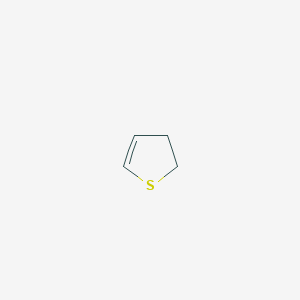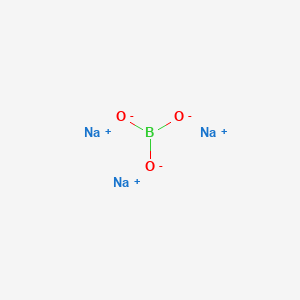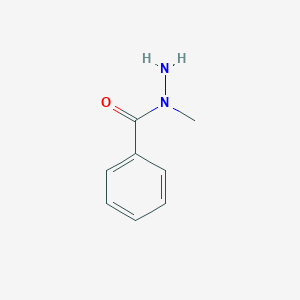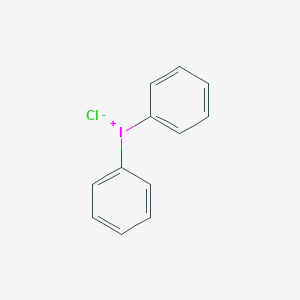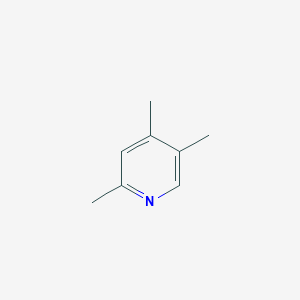
セレン化ナトリウム
概要
説明
Sch 29482は、β-ラクタム系に属するペネム系抗生物質です。化学的には、カルバペネム系抗生物質であるチエナマイシンと関連しています。 この化合物は、広範囲のグラム陽性菌およびグラム陰性菌に対して顕著な抗菌活性を示し、様々な細菌感染症の治療のための有望な候補となっています .
科学的研究の応用
Sch 29482 has been extensively studied for its antibacterial properties. Some of its key applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of penem antibiotics.
Biology: Investigated for its effects on various bacterial strains, including those resistant to other antibiotics.
Medicine: Potential use in treating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.
Industry: Employed in the development of new antibacterial agents and formulations .
作用機序
Sch 29482は、細菌細胞壁の合成を阻害することで抗菌効果を発揮します。それは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質(PBP)を標的としています。 これらのタンパク質に結合することにより、Sch 29482は細胞壁の合成を阻害し、細菌細胞の死につながります .
類似の化合物との比較
Sch 29482は、その高い安定性と広域スペクトル活性により、ペネム系抗生物質の中で独特です。類似の化合物には、次のようなものがあります。
チエナマイシン: コア構造は似ていますが、官能基が異なるカルバペネム系抗生物質。
セフォタキシム: グラム陰性菌に対してより広いスペクトルを持つセファロスポリン系抗生物質。
モキサラクタム: グラム陽性菌とグラム陰性菌の両方に対して活性を持つ別のβ-ラクタム系抗生物質 .
Sch 29482は、β-ラクタマーゼに対する安定性と経口吸収が可能であることから、汎用性が高く効果的な抗菌剤となっています。
Safety and Hazards
将来の方向性
Rechargeable room-temperature sodium–sulfur (Na–S) and sodium–selenium (Na–Se) batteries are gaining extensive attention for potential large-scale energy storage applications owing to their low cost and high theoretical energy density . This research broadens the development prospect of transition metal selenides as anodes in SIBs .
生化学分析
Biochemical Properties
Sodium selenide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine . Sodium selenide can be transformed into selenophosphate by the enzyme SelD . This selenophosphate is then used by other enzymes in the biosynthesis of selenoneine .
Cellular Effects
Sodium selenide has various effects on cells and cellular processes. It influences cell function by interacting with different cell signaling pathways, gene expression, and cellular metabolism. For example, sodium selenide can decrease ex vivo O2 consumption and transiently inhibit mitochondrial cytochrome C oxidase . It also impacts the expression of selenoproteins in HepG2 human hepatocytes .
Molecular Mechanism
The molecular mechanism of sodium selenide involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, sodium selenide can be transformed into selenophosphate by the enzyme SelD, which is then used by other enzymes for the biosynthesis of selenoneine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium selenide change over time. It has been observed that sodium selenide shows significant metabolic activity, dose-dependently decreasing ex vivo O2 consumption and transiently inhibiting mitochondrial cytochrome C oxidase .
Dosage Effects in Animal Models
The effects of sodium selenide vary with different dosages in animal models. For instance, anesthetized Wistar rats receiving intravenous sodium selenide exhibited significant bradycardia, metabolic acidosis, and hyperlactataemia .
Metabolic Pathways
Sodium selenide is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, sodium selenide is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine .
準備方法
Sch 29482の合成は、ペネムコア構造の調製から始まるいくつかのステップを伴います。合成経路は通常、次のステップを含みます。
ペネムコアの形成: コア構造は、適切な前駆体の環化を含む一連の反応によって合成されます。
官能基の修飾: 抗菌活性と安定性を高めるために、様々な官能基がコア構造に導入されます。
化学反応の分析
Sch 29482は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体となる可能性があります。
還元: 還元反応は、ペネムコアの官能基を修飾するために使用できます。
置換: Sch 29482は、特定の原子または基が他の原子または基と置き換わる置換反応を起こす可能性があり、その特性を修飾します
これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、そして置換反応のための様々な求核剤があります。これらの反応から生成される主な生成物は、通常、抗菌特性が修飾された元の化合物の誘導体です。
科学研究への応用
Sch 29482は、その抗菌特性について広く研究されてきました。その主な用途には、次のようなものがあります。
化学: ペネム系抗生物質の合成と反応性を研究するためのモデル化合物として使用されています。
生物学: 他の抗生物質に耐性のあるものも含め、様々な細菌株に対する影響が調査されています。
医学: 特にグラム陽性菌とグラム陰性菌によって引き起こされる細菌感染症の治療における潜在的な用途があります。
産業: 新規抗菌剤と製剤の開発に用いられています .
類似化合物との比較
Sch 29482 is unique among penem antibiotics due to its high stability and broad-spectrum activity. Similar compounds include:
Thienamycin: A carbapenem antibiotic with a similar core structure but different functional groups.
Cefotaxime: A cephalosporin antibiotic with a broader spectrum of activity against Gram-negative bacteria.
Moxalactam: Another β-lactam antibiotic with activity against both Gram-positive and Gram-negative bacteria .
Sch 29482 stands out due to its stability against β-lactamases and its ability to be orally absorbed, making it a versatile and effective antibacterial agent.
特性
| { "Design of the Synthesis Pathway": "Sodium selenide can be synthesized by the reaction of elemental selenium with sodium metal in a suitable solvent under an inert atmosphere.", "Starting Materials": [ "Sodium metal", "Elemental selenium", "Suitable solvent (e.g. tetrahydrofuran)" ], "Reaction": [ "Add sodium metal to a flask under an inert atmosphere", "Add a suitable solvent to the flask to dissolve the sodium metal", "Add elemental selenium to the flask slowly while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted selenium or other impurities", "Evaporate the solvent to obtain solid sodium selenide" ] } | |
CAS番号 |
1313-85-5 |
分子式 |
Na2Se |
分子量 |
124.95 g/mol |
IUPAC名 |
sodioselanylsodium |
InChI |
InChI=1S/2Na.Se |
InChIキー |
PNCGYTHKTDMKME-UHFFFAOYSA-N |
SMILES |
[Na+].[Na+].[Se-2] |
正規SMILES |
[Na][Se][Na] |
| 1313-86-6 1313-85-5 |
|
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
関連するCAS |
1313-86-6 (Na2-Se6) |
同義語 |
sodium selenide sodium selenide (Na2Se2), 75Se-labeled sodium selenide (Na2Se6) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details























Q1: How does sodium selenide exert its toxic effect in biological systems?
A1: Sodium selenide acts as a donor for hydrogen selenide (H2Se), a toxic agent. Research has shown that in yeast cells, hydrogen selenide induces DNA double-strand breaks via an oxygen-dependent reaction, triggering G2/M checkpoint activation and chromosome fragmentation. [] This DNA damage is the primary cause of its toxicity. []
Q2: Does sodium selenide interact with specific biomolecules other than DNA?
A2: While the primary target of sodium selenide toxicity appears to be DNA, it's important to note that hydrogen selenide, released from sodium selenide, readily reacts with thiols. [] This suggests potential interactions with thiol-containing proteins and enzymes, although further research is needed to elucidate the specific consequences of these interactions.
Q3: Does the presence of metal ions influence the toxicity of sodium selenide?
A3: Yes, studies have shown that certain metal ions can neutralize the toxicity of sodium selenide. Metal ions like Ag+, Cd2+, Cu2+, Hg2+, Pb2+ and Zn2+ form insoluble colloids with selenide, effectively sequestering it. [] Other ions like Co2+ and Ni2+ protect cells by forming insoluble metal-selenide complexes and catalyzing hydrogen selenide oxidation. []
Q4: What is the molecular formula and weight of sodium selenide?
A4: The molecular formula of sodium selenide is Na2Se. Its molecular weight is 126.94 g/mol.
Q5: Is there spectroscopic data available for sodium selenide?
A5: While specific spectroscopic data for sodium selenide is not extensively provided in the research papers, its presence and reactions are often confirmed indirectly. For instance, the formation of metal-selenide complexes is often characterized by techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). [] Electron spin resonance (ESR) has been used to detect the presence of hydroxyl radicals upon exposure of sodium selenide solution to oxygen. []
Q6: Can sodium selenide be used for the synthesis of nanomaterials?
A7: Yes, sodium selenide is a valuable reagent in nanomaterial synthesis. It has been successfully used in the one-pot synthesis of cobalt selenide nanoparticles, with sodium formaldehyde sulfoxylate acting as both a reducing agent and a surfactant to control particle growth. []
Q7: Does sodium selenide participate in any catalytic reactions?
A8: While sodium selenide itself might not be the catalyst, it plays a crucial role in generating catalytic species. For example, research shows that carboalkoxy sodium selenide, potentially formed from sodium selenide, can act as an intermediate in the selenium-catalyzed synthesis of carbonates from alkoxides, carbon monoxide, and oxygen. []
Q8: Can sodium selenide be used for the synthesis of specific organic compounds?
A9: Yes, sodium selenide is a versatile reagent in organic synthesis. It has been employed in the preparation of various compounds like dialkyl selenides, [] substituted selenophenes, [] divinylic selenides, [] isoselenochromenes, [] and (Z,Z)-3,3′-selanediylbis(2-propenamides). []
Q9: Have computational methods been used to study sodium selenide and its reactions?
A10: While the provided research papers don't extensively discuss computational studies on sodium selenide itself, density functional theory (DFT) calculations were used to investigate the electronic properties of sulfur, selenium, and tellurium analogues of 1,8-anthraquinone-18-crown-5 and their complexes with lead(II) and magnesium(II). [] This highlights the applicability of computational methods in understanding the behavior of selenium-containing compounds.
Q10: How does the structure of selenophene derivatives influence their glutathione peroxidase-like activity?
A11: Studies on (Z,Z)-3,3′-selanediylbis(2-propenamides) revealed that the substituents on the amide group significantly influenced their glutathione peroxidase-like activity. [] Specifically, the presence of two lipophilic cyclohexyl substituents led to significantly higher activity compared to other derivatives. []
Q11: Are there any specific challenges associated with the handling and storage of sodium selenide?
A12: Sodium selenide is known to be sensitive to air and moisture. Therefore, it's typically handled and stored under an inert atmosphere to prevent oxidation and degradation. [, ]
Q12: What safety precautions should be taken when handling sodium selenide?
A12: Given the toxicity of sodium selenide and its potential to release hydrogen selenide gas, it's crucial to handle it with extreme care. Appropriate personal protective equipment, including gloves and respirators, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure.
Q13: How is selenium metabolized in the body, and how does this relate to sodium selenide?
A14: While sodium selenide itself is not a common dietary form of selenium, it provides insights into the metabolism of selenium compounds. Research on various selenium supplements, including sodium selenite and selenopyrane, highlights that selenium metabolism often involves the formation of hydrogen selenide, which is further metabolized into various selenoproteins or excreted. []
Q14: Has sodium selenide been studied in animal models?
A15: Sodium selenide has been used in animal studies, primarily to investigate its toxicity and the impact of metal ions on its toxicity. [, ] It has also been explored as a tool for retrograde tracing of zinc-containing neurons in rats. [, ]
Q15: What were the findings of the animal studies using sodium selenide for retrograde tracing?
A16: Studies utilizing sodium selenide as a retrograde tracer revealed the presence of zinc-rich boutons in the rat visual cortex. [] Specifically, injections of sodium selenide into area Oc1 of the rat brain led to the retrograde labeling of neuronal cell bodies in the contralateral cortex, primarily in layers 2-3 and 6. [] This suggested the existence of zinc-rich and zinc-poor callosal projection systems. []
Q16: Are there any known mechanisms of resistance to the toxic effects of sodium selenide?
A17: While specific resistance mechanisms haven't been extensively studied, research on yeast has identified genes involved in homologous recombination and DNA damage checkpoint pathways that, when deleted, increase sensitivity to sodium selenide. [] This suggests that cellular mechanisms involved in DNA repair play a role in mitigating its toxicity.
Q17: What is the primary mechanism of toxicity associated with sodium selenide?
A18: The primary mechanism of sodium selenide toxicity is attributed to the generation of hydrogen selenide (H2Se), which induces oxidative stress and DNA double-strand breaks in cells. [, ] This DNA damage can ultimately lead to cell death. []
Q18: What are the implications of sodium selenide's oxygen-dependent toxicity?
A19: The oxygen-dependent nature of sodium selenide's toxicity highlights the importance of handling this compound cautiously. [] Exposure to air can increase the risk of H2Se formation and subsequent toxic effects. This also suggests that strategies aimed at reducing oxidative stress might offer some protection against its toxicity.
Q19: Are there alternative compounds to sodium selenide for specific applications?
A19: Yes, depending on the application, alternatives to sodium selenide exist. For instance, in organic synthesis, other selenium-containing reagents like dialkyl diselenides or selenols might be used. Similarly, other metal chalcogenides could be considered for nanomaterial synthesis.
Q20: Are there specific considerations for the disposal of sodium selenide waste?
A20: Given its toxicity, sodium selenide waste should be handled and disposed of following appropriate regulations and guidelines for hazardous materials. It's essential to prevent its release into the environment due to potential ecotoxicological concerns.
Q21: What research tools and resources are essential for studying sodium selenide?
A21: Research involving sodium selenide necessitates access to specialized equipment and facilities, including:
- Glove boxes and inert atmosphere setups: For handling air- and moisture-sensitive compounds. [, ]
- Spectroscopic techniques: Such as UV-Vis, IR, NMR, and potentially X-ray photoelectron spectroscopy (XPS) for characterizing sodium selenide and its reaction products. [, , ]
- Microscopy tools: Like TEM and SEM for analyzing the morphology and size of nanoparticles synthesized using sodium selenide. []
Q22: What are some key historical milestones in the research and applications of sodium selenide?
A27:
- Neuroanatomical tracer: In 1982, sodium selenide was introduced as a tool for tracing zinc-containing neurons. [] This marked a significant development in neuroscience research.
- Toxicity studies: More recently, studies have investigated the mechanisms of sodium selenide toxicity, particularly its impact on DNA integrity. []
Q23: What are some examples of cross-disciplinary applications of sodium selenide research?
A23:
- Neuroscience and Chemistry: The use of sodium selenide as a neuroanatomical tracer highlights the synergy between chemistry and neuroscience, enabling researchers to visualize and study specific neuronal pathways. [, ]
- Materials Science and Chemistry: The application of sodium selenide in the synthesis of nanomaterials like cobalt selenide nanoparticles exemplifies the collaboration between materials scientists and chemists in developing novel materials with tailored properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
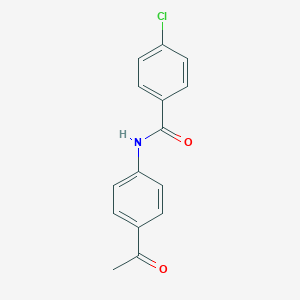
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
